molecular formula C12H10S B1677679 Diphenyl sulfide CAS No. 139-66-2

Diphenyl sulfide

Cat. No. B1677679
CAS RN: 139-66-2
M. Wt: 186.27 g/mol
InChI Key: LTYMSROWYAPPGB-UHFFFAOYSA-N
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Description

Diphenyl sulfide is an organosulfur compound with the chemical formula (C6H5)2S, often abbreviated as Ph2S . It is a colorless liquid with an unpleasant odor . The molecule consists of two phenyl groups attached to a sulfur atom .


Synthesis Analysis

Many methods exist for the preparation of diphenyl sulfide. It arises by a Friedel-Crafts-like reaction of sulfur monochloride and benzene . Diphenyl sulfide and its analogues can also be produced by coupling reactions using metal catalysts . It can also be prepared by reduction of diphenyl sulfone .


Molecular Structure Analysis

The molecule of Diphenyl sulfide consists of two phenyl groups attached to a sulfur atom . The molecular shape is bent on the sulfur atom .


Chemical Reactions Analysis

Diphenyl sulfide is a precursor to triaryl sulfonium salts, which are used as photoinitiators . The compound can be oxidized to the sulfoxide with hydrogen peroxide .


Physical And Chemical Properties Analysis

Diphenyl sulfide is a colorless liquid with an unpleasant odor . It has a density of 1.113 g/cm3 at 20 °C , a melting point of -25.9 °C, and a boiling point of 296 °C . It is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide .

Scientific Research Applications

Photodegradation of Polychlorinated Diphenyl Sulfides

Diphenyl sulfide derivatives, specifically polychlorinated diphenyl sulfides (PCDPSs), have been explored for their photodegradation properties. Research has shown that silica gel can act as a photocatalyst under simulated sunlight to degrade PCDPSs, with environmental factors like pH and the presence of humic acid affecting the degradation rate. This study highlights the potential of using diphenyl sulfide derivatives in environmental remediation, particularly in the degradation of dioxin-like compounds in water systems (Ge et al., 2019).

Vulcanizing/Devulcanizing Behavior Control with Microwaves

Diphenyl disulfide has been investigated for its role in the vulcanization and devulcanization of rubber, using microwaves as the heating source. This study shows that the activity of diphenyl disulfide can be tailored by controlling the reaction temperature and microwave power, offering insights into the material's potential in rubber recycling processes (Vega et al., 2008).

Ferrate(VI) Oxidation of Polychlorinated Diphenyl Sulfides

Further research into polychlorinated diphenyl sulfides (PCDPSs) has shown that ferrate(VI) oxidation can effectively degrade these compounds. The study offers mechanistic insights, suggesting pathways for PCDPS degradation and potentially reducing the toxicity of these environmental contaminants (Chen et al., 2018).

Inverse Vulcanization for Li–S Batteries

Diphenyl sulfide derivatives have been utilized in the development of high sulfur content copolymers through inverse vulcanization. These copolymers serve as active cathode materials in lithium–sulfur batteries, demonstrating excellent capacity retention and extending battery lifetimes. This application underlines the potential of diphenyl sulfide in energy storage technologies (Dirlam et al., 2015).

Mechanistic Insights into H₂S-Mediated Reduction of Aryl Azides

Diphenyl sulfide has contributed to the understanding of hydrogen sulfide (H2S)-mediated reduction mechanisms, particularly in the context of H2S-selective fluorescent probes. This research is pivotal for the development of chemical tools in H2S detection, offering a deeper understanding of the reaction mechanisms involved (Henthorn & Pluth, 2015).

Applications in Organic Semiconductor Development

Diphenyl sulfide derivatives have been explored for their applications in organic field-effect transistors (OFETs). A specific sulfur-containing heteroarene showed excellent FET characteristics in ambient conditions, indicating the material's potential in electronic devices (Takimiya et al., 2006).

Catalysis and Chemical Synthesis

Diphenyl sulfide and its derivatives have been used in catalysis, such as in the selective hydrogenation of p-chloronitrobenzene. This application demonstrates the compound's role in facilitating chemical reactions, with the potential for reusability and high selectivity in catalyst design (Zhang et al., 2014).

Safety And Hazards

Diphenyl sulfide is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The future of Diphenyl sulfide seems promising. It is being used in new battery technologies beyond lithium-ion battery . Also, it has potential applications in the field of solar cell efficiency materials .

properties

IUPAC Name

phenylsulfanylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTYMSROWYAPPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10S
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Related CAS

59371-97-0
Record name Benzene, 1,1′-thiobis-, homopolymer
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DSSTOX Substance ID

DTXSID8044383
Record name Diphenyl sulfide
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Molecular Weight

186.27 g/mol
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Physical Description

Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS]
Record name Phenyl sulfide
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Product Name

Diphenyl sulfide

CAS RN

139-66-2
Record name Diphenyl sulfide
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Record name DIPHENYL SULFIDE
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Synthesis routes and methods I

Procedure details

2.2 g of thiophenol and 2.8 g of potassium carbonate were added to 50 ml of N,N-dimethylformamide, and with stirring at about 20° C., 13.0 g of polyprenylbromide of general formula (II) in which n is 15 and A2 is Br was added dropwise. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture ws poured into about 100 ml of water and extracted with hexane. The hexane layer was washed with a 10% aqueous solution of sodium hydroxide and water, and then dried over anhydrous magnesium sulfate. The hexane was distilled off to give a yellow liquid. The yellow liquid was purified by silica gel column chromatography using methylene chloride as an eluent to give 8.6 g of a slghtly yellow liquid. The NMR analysis of this liquid showed that a signal (doublet, δ=3.91) assigned to --CH2Br of the starting polyprenyl bromide disappeared, and a signal (doublet, δ=3.47) assigned to --CH2S-- and a signal (multiplet, δ= 7.05-7.32) assigned to --SC6H5 newley appeared. The FD-MASS analysis gave m/e=1334.
Quantity
2.2 g
Type
reactant
Reaction Step One
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2.8 g
Type
reactant
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Quantity
50 mL
Type
reactant
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( II )
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0 (± 1) mol
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reactant
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A2
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of bis(dineophyl-orthotrifluoromethylphenyltin)oxide (6.0 g, 5.6 mmol) prepared in Example 6, thiophenol (1.2 g, 11.2 mmol) and toluene (40 g) was treated with the procedure described in Example 7. The product was recrystallized from n-hexane to obtain 5.2 g of dineophylorthotrifluoromethylphenyltin phenylsulfide as a white solid.
[Compound]
Name
bis(dineophyl-orthotrifluoromethylphenyltin)oxide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 g
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solvent
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Synthesis routes and methods III

Procedure details

2.2 g of thiophenol and 2.8 g of potassium carbonate were added to 50 ml of dimethylformamide and, with stirring at about 20° C., 13.0 g of polyprenyl bromide of general formula (II) in which n=15 and A=Br were added dropwise. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture was poured into about 100 ml of water and extracted with hexane. The hexane layer was washed with a 10% aqueous solution of sodium hydroxide and water, and then dried over anhydrous magnesium sulfate. The hexane was distilled off to give a yellow liquid. The yellow liquid was purified by silica gel column chromatography using methylene chloride as the eluent to give 8.6 g of a slightly yellow liquid. NMR analysis of this liquid showed that a signal (doublet, δ=3.91) assignable to --CH2Br of the starting polyprenyl bromide had disappeared and a signal (doublet, δ=3.47) assignable to --CH2S-- and a signal (multiplet, δ=7.05- 7.32) assignable to --SC6H5 had newly appeared. FD-MASS analysis gave m/e=1334.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
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reactant
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100 mL
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A soltuion of 3 g(19.4 mmol) of 5-chlorovaleryl chloride in 15 ml of anhydrous THF was added dropwise with vigorous stirring over 15 min. under nitrogen, to a solution of ethylmagnesium bromide (15 mL of 3M in ether) in 15 mL of anhydrous THF at -5° C. The reaction was allowed to warm up to room temperature and stirred for 2 hours. After cooling the mixture to 0° C. it was quenched with diluted hydrochloric acid. The mixture was extracted with ether, washed with water, dried over anh. MgSO4, filtered and evaporated. The residue was flash chromatographed through silicagel in CH2Cl2 to give 2.7 g (84%) of the chloroalcohol as a colorless liquid (5-hydroxy-5-ethyl-heptyl chloride). To a stirred solution of 1.32 g (10 mmol) of thiophenol and 1.32 g (11.3 mmol) of potassium tret.-butoxide was added 1.5 g (10 mmol) of the heptyl chloride as prepared above in 5 ml of anhydrous dimethyl formamide. The reaction mixture was stirred at room temperature overnight and extracted with dichloromethane. The organic layer was washed with 10% sodium carbonate solution and water and dried (MgSO4). Solvents were removed in vacuo and the crude oil was purified by silica gel chromatography with hexane-ethyl acetate to give the corresponding phenyl-sulfide (1.9 g) as a colorless oil. This sulfide was then dissolved in 30 mL of dry dichloromethane and 3.0 g (80-85%) of 3-chloroperbenzoic acid was added in portions with stirring and occasional cooling. The reaction mixture was stirred for 2 hrs, and quenched with 10% sodium bicarbonate. The combined organic extracts were washed with aqueous sodium sulfite and brine and dried (MgSO4). The solvents was removed in vacuo and the crude oil was purified by silica gel flash chromatography using hexane-ethyl acetate to afford the pure sulfone (1.4 g) as a colorless liquid. Calcd for C15H24O3S C, 63.34; H, 8.51; S, 11.27; Found: C,63.36; H, 8.61; S, 11.23. 1.0 g N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane was added to 560 mg of the above hydroxysulfone in 1 mL of anhydrous pyridine and the mixture stirred under nitrogen at 60° C. for 3 h. After evaporation of the pyridine under reduced pressure the crude product was flash chromatographed on a silica gel column with hexane followed by 9:1 hexane-ethyl acetate to give the pure hydroxy-protected sulfone (0.62 g). Calcd for C18H32O3SSI C, 60.62; H, 9.05; S 8.99 Found C, 60.73, H, 9.22; S, 8.88%, 1H NMR (CDCl3) δ 0.058 (9H,s,Si--(CH3)3) 3.07-3.12 (2H,m, 7-H) 7.57 (2H, t, J=6.8 Hz, Ar H metal) 7.65 (1 H,t, J=6.8 Hz, Ar H para) 7.92 (2H,d J=6.8 Hz,Ar H, Ortho).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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